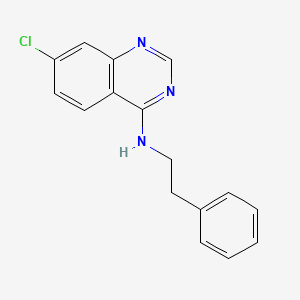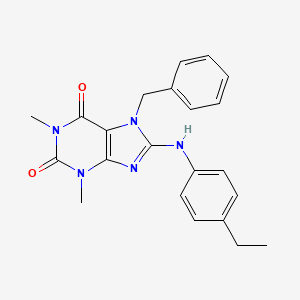
7-Benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“7-Benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione” is a chemical compound with the linear formula C22H23N5O2 . Its molecular weight is 389.461 .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its linear formula, consists of 22 carbon atoms, 23 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms .作用机制
7-Benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione 31-8220 inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups to target proteins, thereby disrupting the downstream signaling pathways. This compound 31-8220 has been shown to be a potent inhibitor of PKC, which plays a critical role in regulating cell growth and differentiation.
Biochemical and Physiological Effects:
This compound 31-8220 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth in animal models. This compound 31-8220 has also been shown to modulate the activity of ion channels and neurotransmitter receptors, suggesting potential therapeutic applications in neurological disorders.
实验室实验的优点和局限性
7-Benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione 31-8220 has several advantages for lab experiments. It is a potent and selective inhibitor of protein kinases, making it a valuable tool for studying the role of these kinases in biological processes. This compound 31-8220 is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound 31-8220 has some limitations, including its potential toxicity and off-target effects. Researchers must carefully consider the concentration and duration of this compound 31-8220 treatment to minimize these effects.
未来方向
7-Benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione 31-8220 has shown great potential for use in scientific research, and there are several future directions for its application. One potential area of research is the development of this compound 31-8220 analogs with improved selectivity and reduced toxicity. Another area of research is the investigation of the role of protein kinases in neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound 31-8220 has also been shown to have potential as a therapeutic agent for cancer and other diseases, and further studies are needed to explore its clinical applications.
合成方法
The synthesis of 7-Benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione 31-8220 involves several steps, including the reaction of 8-bromo-7-(4-ethylanilino)-1,3-dimethylxanthine with benzylamine, followed by the addition of potassium carbonate and benzyl bromide. The resulting compound is then purified using chromatography techniques to obtain this compound 31-8220 in its pure form.
科学研究应用
7-Benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione 31-8220 has been widely used in scientific research to study the role of protein kinases in various biological processes. It has been shown to inhibit the activity of several protein kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). This compound 31-8220 has been used to investigate the involvement of these kinases in cellular signaling pathways, apoptosis, and cancer progression.
属性
IUPAC Name |
7-benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-4-15-10-12-17(13-11-15)23-21-24-19-18(20(28)26(3)22(29)25(19)2)27(21)14-16-8-6-5-7-9-16/h5-13H,4,14H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYARARSFXNXURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B2847758.png)

![2-Chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2847762.png)
![4-[1-[1-(3-Methoxyphenyl)triazole-4-carbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2847765.png)
![6-Isopropyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2847767.png)
![4-{4-Methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2-pyridinyl}morpholine](/img/structure/B2847768.png)
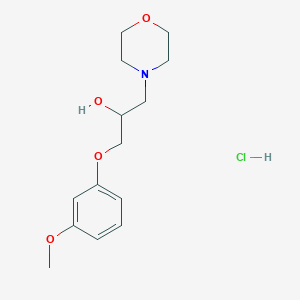

amino]ethyl}-N'-(4-chlorophenyl)-N-(2-thienylmethyl)urea](/img/structure/B2847771.png)
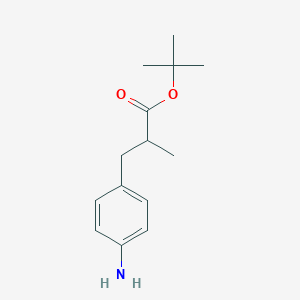
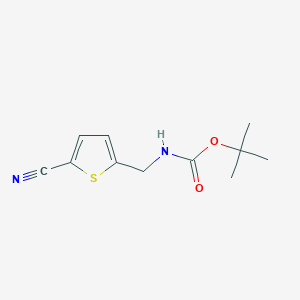
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2847775.png)
![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2847776.png)
